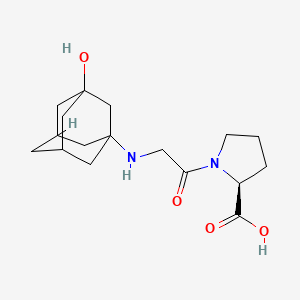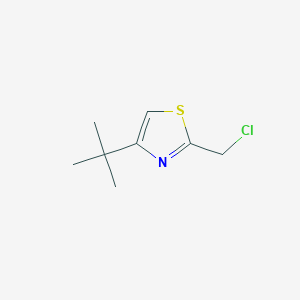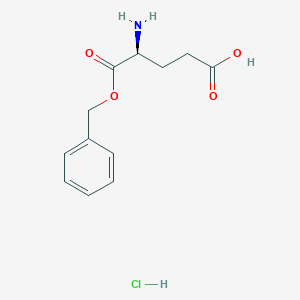
4-(5-Methylpyridin-2-yl)aniline
Vue d'ensemble
Description
4-(5-Methylpyridin-2-yl)aniline is an organic compound with the molecular formula C12H12N2 . It is a derivative of aniline, which is an important organic chemical commodity used in the manufacture of precursors to polyurethane .
Molecular Structure Analysis
The molecular structure of 4-(5-Methylpyridin-2-yl)aniline consists of a benzene ring attached to a pyridine ring via an amine group . The InChI code for this compound isInChI=1S/C12H12N2/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,13H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of 4-(5-Methylpyridin-2-yl)aniline is 184.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of this compound are both 184.100048391 g/mol . The topological polar surface area is 38.9 Ų .Applications De Recherche Scientifique
Electronics and Sensing Devices
4-(5-Methylpyridin-2-yl)aniline: has potential applications in the field of electronics, particularly in the development of gas sensors. The compound can be polymerized to create polyaniline (PANI), which can be used to fabricate flexible, conducting membranes. These membranes can act as chemo-resistive sensors for gases like ethanol, offering rapid detection crucial for applications such as real-time breath alcohol checkers .
Medicine and Pharmacology
In the medical field, derivatives of 4-(5-Methylpyridin-2-yl)aniline are explored for their anti-fibrotic activities. Compounds with this structure have been synthesized and evaluated against hepatic stellate cells, showing promising results in inhibiting collagen expression and hydroxyproline content, indicating potential as novel anti-fibrotic drugs .
Agriculture
The agricultural sector could benefit from the use of 4-(5-Methylpyridin-2-yl)aniline derivatives in the synthesis of nanopesticides. These compounds can react with active ingredients to form nanomaterials that are less toxic and more environmentally friendly, potentially reducing the negative impacts of traditional pesticides .
Material Science
In material science, 4-(5-Methylpyridin-2-yl)aniline is valuable for creating advanced composites. The compound can be used as a precursor for synthesizing novel materials with enhanced mechanical properties, suitable for various industrial applications .
Environmental Science
Environmental science research can utilize 4-(5-Methylpyridin-2-yl)aniline in the study of soil organic matter interactions. The compound’s adsorption behavior can help predict environmental risks posed by hydrophobic organic compounds, contributing to a better understanding of soil pollution dynamics .
Energy
In the energy sector, 4-(5-Methylpyridin-2-yl)aniline may play a role in the development of combustion reaction mechanisms for hydrocarbon fuels. Its interaction with radicals is studied to understand the kinetic mechanisms of reactions at various temperatures and pressures, which is essential for improving fuel efficiency and reducing emissions .
Chemical Synthesis
4-(5-Methylpyridin-2-yl)aniline: serves as a building block in chemical synthesis, aiding in the creation of complex organic molecules. Its reactivity and structural features make it a versatile reagent for constructing biologically active compounds, including pharmaceuticals .
Analytical Chemistry
In analytical chemistry, 4-(5-Methylpyridin-2-yl)aniline can be used to develop new analytical methods. Its unique chemical properties allow for its use as a standard or reagent in chromatographic techniques and spectroscopic analysis, enhancing the detection and quantification of various substances .
Propriétés
IUPAC Name |
4-(5-methylpyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYGIPFBOIQFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292254 | |
| Record name | 4-(5-Methyl-2-pyridinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylpyridin-2-yl)aniline | |
CAS RN |
1187163-29-6 | |
| Record name | 4-(5-Methyl-2-pyridinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Methyl-2-pyridinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1439963.png)



![3-Ethynylimidazo[1,2-a]pyridine](/img/structure/B1439971.png)
![2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid](/img/structure/B1439973.png)
![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)





